molecular formula C8H11NO2 B13957246 2,4-Dimethoxy-3-methylpyridine CAS No. 451458-80-3

2,4-Dimethoxy-3-methylpyridine

Cat. No.: B13957246
CAS No.: 451458-80-3
M. Wt: 153.18 g/mol
InChI Key: IQFPKVBKKSXICH-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-methylpyridine is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 4 positions and a methyl group at the 3 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-3-methylpyridine typically involves the methylation of pyridine derivatives. One common method starts with 2-methyl-3-pyridone, which undergoes a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination . These steps are carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often utilizes continuous flow setups to enhance efficiency and safety. The reactions are conducted in a streamlined manner, reducing waste and minimizing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding N-oxide.

    Reduction: Reduction reactions can be employed to remove oxygen functionalities or reduce double bonds.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

2,4-Dimethoxy-3-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-3-methylpyridine involves its interaction with specific molecular targets. The methoxy and methyl groups on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethoxy-3-methylpyridine is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

451458-80-3

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2,4-dimethoxy-3-methylpyridine

InChI

InChI=1S/C8H11NO2/c1-6-7(10-2)4-5-9-8(6)11-3/h4-5H,1-3H3

InChI Key

IQFPKVBKKSXICH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1OC)OC

Origin of Product

United States

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